Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Overview
Description
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C10H8ClNO2S . It has a molecular weight of 241.7 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminothiophenol with ethyl glyoxalate in the presence of sodium docusate (SDOSS) in water at room temperature . The reaction is completed in about 5 hours and the product is extracted with ethyl acetate . The crude product is then purified by passing through a column of silica gel .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound can undergo further reactions. For example, it can react with an amine in the presence of ammonium chloride at 100°C to yield a new product . The reaction is completed in 1-2 hours and the product is obtained by filtering the reaction mixture after adding ice-cold water .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place . .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is involved in various synthetic processes and exhibits notable chemical properties. For instance, it participates in reactions to produce anti-inflammatory and analgesic compounds. In a study by Abignente et al. (1983), ethyl esters, including those related to this compound, were converted into corresponding acids evaluated for anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).
Photophysical Properties
Research by Amati et al. (2010) explored the photophysical properties of compounds derived from this compound. They studied the photochemical reaction of ethyl 2-chlorothiazole-5-carboxylate and its derivatives, finding that these compounds showed fluorescence and potential as singlet-oxygen sensitizers (Amati et al., 2010).
Application in Central Nervous System Studies
A study by Hung et al. (1985) involved ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, a related compound, to explore central nervous system (CNS) activities. They found that the compounds generally caused loss of motor control in mice, suggesting their relevance in CNS studies (Hung et al., 1985).
Synthetic Methodologies
This compound is also central in novel synthetic methodologies. For example, Tang Li-jua (2015) synthesized a novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, using a process that involved this compound as a key intermediate (Tang Li-jua, 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care and appropriate safety measures should be taken .
Properties
IUPAC Name |
ethyl 5-chloro-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTUAFHCIKMODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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